![molecular formula C9H9BrO3 B3275678 Methyl (3-bromo-2-hydroxyphenyl)acetate CAS No. 628331-74-8](/img/structure/B3275678.png)
Methyl (3-bromo-2-hydroxyphenyl)acetate
Overview
Description
“Methyl (3-bromo-2-hydroxyphenyl)acetate” is a chemical compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H9BrO3/c1-13-8(11)5-6-3-2-4-7(10)9(6)12/h2-4,12H,5H2,1H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a refrigerator .Scientific Research Applications
Anti-Inflammatory Properties: Thiophene derivatives, including those containing the bromoacetate moiety, exhibit anti-inflammatory effects . Researchers have explored their potential as nonsteroidal anti-inflammatory drugs (NSAIDs).
Material Science and Corrosion Inhibition
Thiophene derivatives find applications beyond pharmaceuticals:
- Corrosion Inhibitors : Thiophene-based compounds, including Methyl (3-bromo-2-hydroxyphenyl)acetate, are used to protect metals from corrosion in industrial settings . Their ability to form protective layers on metal surfaces is valuable.
Synthetic Chemistry and Coumarin Derivatives
This compound serves as a versatile building block in synthetic chemistry:
- Coumarin Synthesis : Researchers have employed this compound in the synthesis of novel coumarins . Coumarins have diverse biological activities and are widely studied.
Heterocyclic Systems and Scaffold Preparation
The bromoacetate group contributes to the preparation of complex heterocyclic systems:
- Polyfunctionalized Heterocycles : Chemical reactions involving 3-(bromoacetyl)coumarins lead to industrially significant scaffolds with multiple functional groups . These scaffolds have applications in various fields.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl (3-bromo-2-hydroxyphenyl)acetate is a chemical compound that is often used in organic synthesis It is known to be used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, it can be inferred that this compound might interact with its targets (organoboron reagents) to form new carbon-carbon bonds . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound plays a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It is known that the compound has a molecular weight of 24507 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound contributes to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules.
Action Environment
It is known that the compound should be handled in a well-ventilated place and stored in a dry environment at 2-8°c . These conditions suggest that temperature and humidity could potentially influence the compound’s stability and efficacy.
properties
IUPAC Name |
methyl 2-(3-bromo-2-hydroxyphenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-8(11)5-6-3-2-4-7(10)9(6)12/h2-4,12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRPKEXTVGBFOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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